molecular formula C8H9ClN2O2 B3363764 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 1050884-86-0

4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide

Cat. No. B3363764
CAS RN: 1050884-86-0
M. Wt: 200.62 g/mol
InChI Key: QYZBTWABHLXSEI-UHFFFAOYSA-N
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Description

The compound “4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound 4-(2-chloroacetyl)acetanilide .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrrolidine derivatives have been synthesized starting from 4-hydroxyproline .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy, as is common for organic compounds .

Scientific Research Applications

Synthesis and Characterization

  • Innovative Synthesis Methods : 4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, a structurally related compound, was synthesized through an innovative method involving chloroacetyl chloride, demonstrating the potential for diverse synthesis pathways for similar compounds (Ahmed et al., 2018).

  • Drug Discovery Program : Research on 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides, similar in structure, was conducted as part of a drug discovery program, illustrating the compound's relevance in pharmaceutical research (Howells et al., 2022).

Potential in Antibacterial Agents

  • Antibacterial Activity : Pyrrole-2-carboxamide derivatives have been synthesized and evaluated for antibacterial activity, suggesting potential antibacterial applications for structurally related compounds like 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide (Mane et al., 2017).

Electropolymerization and Conductivity

  • Chiral Conducting Polymers : Research on optically active pyrrole monomers for electropolymerization, leading to chiral conducting polymers, indicates the potential of related pyrrole derivatives in material science (Chen et al., 1997).

Novel Antimicrobial Agents

  • Design and Synthesis for Antimicrobial Activity : The design and synthesis of new pyrrole derivatives with antimicrobial properties, including those with chlorine and amide fragments, highlight the compound's potential in developing new antimicrobial agents (2020).

Metabolic Studies

  • Urinary Excretion and Metabolism : Studies on the metabolism and urinary excretion of related pyrrole derivatives in humans can provide insights into the metabolic pathways and potential therapeutic applications (Shibata & Matsuo, 1989).

properties

IUPAC Name

4-(2-chloroacetyl)-1-methylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11-4-5(7(12)3-9)2-6(11)8(10)13/h2,4H,3H2,1H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZBTWABHLXSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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